(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide
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Overview
Description
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group, a chlorophenyl group, and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methylthiobenzyl cyanide in the presence of a base to form the corresponding this compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can facilitate the reduction of the cyano group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to promote substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its structural features may provide a basis for the design of new therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound may be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the chlorophenyl group may play a role in binding to enzymes or receptors, modulating their activity. The methylsulfanyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(4-chlorophenyl)-2-cyano-3-phenylprop-2-enamide
- (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
- (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-fluorophenyl)prop-2-enamide
Uniqueness
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may provide advantages in specific applications.
Properties
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-22-16-8-2-12(3-9-16)10-13(11-19)17(21)20-15-6-4-14(18)5-7-15/h2-10H,1H3,(H,20,21)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXLAHJQINMGTL-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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